5-Fluoro abica

Descripción general

Descripción

Aplicaciones Científicas De Investigación

5-Fluoro ABICA tiene varias aplicaciones de investigación científica, que incluyen:

Química forense: Se utiliza como un estándar de referencia en laboratorios forenses para identificar y cuantificar cannabinoides sintéticos en muestras biológicas.

Estudios toxicológicos: Los investigadores estudian sus propiedades toxicológicas para comprender sus efectos en la salud humana.

Investigación farmacológica: El compuesto se utiliza para investigar los efectos farmacológicos de los cannabinoides sintéticos en el sistema endocannabinoide.

Mecanismo De Acción

El mecanismo de acción de 5-fluoro ABICA involucra su interacción con los receptores cannabinoides en el cerebro. Se une al receptor cannabinoide tipo 1 (CB1) y al receptor cannabinoide tipo 2 (CB2), imitando los efectos de los cannabinoides naturales . Esta unión conduce a la activación de varias vías de señalización, lo que resulta en la modulación de la liberación de neurotransmisores y otros efectos fisiológicos .

Análisis Bioquímico

Biochemical Properties

It is known to be a potent agonist at CB1 receptors and CB2 receptors . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

In vitro studies have shown that N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide can stimulate proliferation, migration, and tube formation in human brain microvascular endothelial cells (HBMECs) in a dose-dependent manner . It also markedly increased the expression of pro-angiogenic factors .

Molecular Mechanism

It is known to be a potent agonist at CB1 receptors and CB2 receptors , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 5-fluoro ABICA implica la reacción de 5-fluoropentilindol con un derivado de ácido carboxílico adecuado. La reacción generalmente ocurre en condiciones controladas con el uso de solventes como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) . Las condiciones de reacción a menudo incluyen:

Temperatura: La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.

Catalizadores: Se pueden usar catalizadores como la trietilamina u otras bases para facilitar la reacción.

Purificación: El producto se purifica utilizando técnicas como la recristalización o la cromatografía.

Métodos de Producción Industrial

Los métodos de producción industrial para this compound son similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica:

Reactores a granel: Se utilizan reactores a gran escala para manejar el mayor volumen de reactivos.

Sistemas automatizados: Los sistemas automatizados garantizan un control preciso de las condiciones de reacción.

Control de calidad: Se implementan medidas rigurosas de control de calidad para garantizar la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

5-Fluoro ABICA experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, pueden ocurrir en el átomo de flúor u otros sitios reactivos.

Reactivos y Condiciones Comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Solventes: Los solventes como el metanol, el etanol y el acetonitrilo se utilizan comúnmente en estas reacciones.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.

Comparación Con Compuestos Similares

Compuestos Similares

5-Fluoro AB-PINACA: Un cannabinoide sintético con una base de aminoalquilindazol.

5-Fluoro ADBICA: Un derivado de ADBICA con un átomo de flúor agregado al carbono terminal del grupo pentilo.

Unicidad

5-Fluoro ABICA es único debido a su grupo indol, que lo diferencia de otros cannabinoides sintéticos con grupos indazol . Esta diferencia estructural puede influir en su afinidad de unión y efectos farmacológicos.

Propiedades

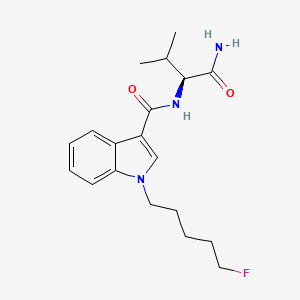

IUPAC Name |

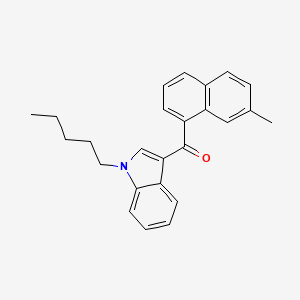

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O2/c1-13(2)17(18(21)24)22-19(25)15-12-23(11-7-3-6-10-20)16-9-5-4-8-14(15)16/h4-5,8-9,12-13,17H,3,6-7,10-11H2,1-2H3,(H2,21,24)(H,22,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYZBLMAONPUNX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016915 | |

| Record name | N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801338-26-0 | |

| Record name | 5-Fluoro ABICA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AB-PICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTI87HQ3GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary finding of the research on 5-fluoro ABICA in the context of human brain microvascular endothelial cells?

A1: The research demonstrates that this compound, a synthetic cannabinoid, can upregulate angiogenic markers in human brain microvascular endothelial cells (hBMVECs). [] This means that the compound can stimulate the formation of new blood vessels from pre-existing vessels, a process crucial for various physiological and pathological conditions, including tumor growth. The study specifically found that this compound increased the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. Additionally, the research showed that this compound promotes tube formation in hBMVECs, further supporting its pro-angiogenic properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

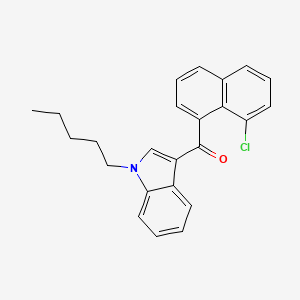

![[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594094.png)

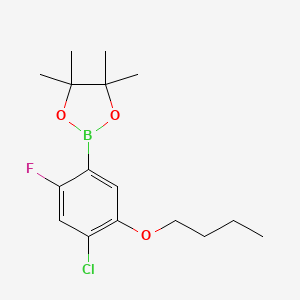

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)